molecular formula C29H38 B14256607 9,9-Dihexyl-2,7-divinylfluorene CAS No. 203927-95-1

9,9-Dihexyl-2,7-divinylfluorene

Cat. No.: B14256607
CAS No.: 203927-95-1
M. Wt: 386.6 g/mol
InChI Key: FNXQGHXCHQBMRN-UHFFFAOYSA-N
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Description

9,9-Dihexyl-2,7-divinylfluorene is an organic compound belonging to the fluorene family. It is characterized by the presence of two hexyl groups attached to the 9th position of the fluorene core and two vinyl groups at the 2nd and 7th positions. This compound is known for its applications in organic electronics, particularly in the development of polymeric light-emitting diodes (PLEDs) and organic light-emitting diodes (OLEDs) due to its excellent electroluminescent properties and high charge-carrier mobility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9-Dihexyl-2,7-divinylfluorene typically involves a multi-step process starting from fluorene. The first step is the alkylation of fluorene to introduce the hexyl groups at the 9th position. This is followed by bromination at the 2nd and 7th positions to form 9,9-Dihexyl-2,7-dibromofluorene. The final step involves a Heck coupling reaction to introduce the vinyl groups at the 2nd and 7th positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments are crucial to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

9,9-Dihexyl-2,7-divinylfluorene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

9,9-Dihexyl-2,7-divinylfluorene has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 9,9-Dihexyl-2,7-divinylfluorene in electronic applications involves the efficient transport of charge carriers (electrons and holes) through the conjugated polymer matrix. The presence of hexyl groups enhances the solubility and processability of the compound, while the vinyl groups contribute to the conjugation and electronic properties. The compound interacts with other components in the device to facilitate the emission of light when an electric field is applied .

Comparison with Similar Compounds

Similar Compounds

    9,9-Dioctyl-2,7-divinylfluorene: Similar structure with octyl groups instead of hexyl groups.

    9,9-Dihexyl-2,7-dibromofluorene: Intermediate compound with bromine atoms instead of vinyl groups.

    9,9-Dioctyl-2,7-dibromofluorene: Similar structure with octyl groups and bromine atoms

Uniqueness

9,9-Dihexyl-2,7-divinylfluorene is unique due to its combination of hexyl and vinyl groups, which provide a balance of solubility, processability, and electronic properties. This makes it particularly suitable for use in PLEDs and OLEDs, where efficient charge transport and light emission are crucial .

Properties

CAS No.

203927-95-1

Molecular Formula

C29H38

Molecular Weight

386.6 g/mol

IUPAC Name

2,7-bis(ethenyl)-9,9-dihexylfluorene

InChI

InChI=1S/C29H38/c1-5-9-11-13-19-29(20-14-12-10-6-2)27-21-23(7-3)15-17-25(27)26-18-16-24(8-4)22-28(26)29/h7-8,15-18,21-22H,3-6,9-14,19-20H2,1-2H3

InChI Key

FNXQGHXCHQBMRN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1(C2=C(C=CC(=C2)C=C)C3=C1C=C(C=C3)C=C)CCCCCC

Origin of Product

United States

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